Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

6-(4-Phenylbutoxy)-1-hexanamine structure
97664-58-9 structure
Nome del prodotto:6-(4-Phenylbutoxy)-1-hexanamine
Numero CAS:97664-58-9
MF:C16H27NO
MW:249.391684770584
CID:750957

6-(4-Phenylbutoxy)-1-hexanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Hexanamine, 6-(4-phenylbutoxy)-
    • 6-(4-Phenylbutoxy)-1-hexanamine
    • 6-(4-phenylbutoxy)hexan-1-amine
    • 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
    • D 2543
    • Inchi: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
    • Chiave InChI: GNSOSZKMHANCMP-UHFFFAOYSA-N
    • Sorrisi: O(CCCCCCN)CCCCC1C=CC=CC=1

6-(4-Phenylbutoxy)-1-hexanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P297920-250mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
250mg
$ 476.00 2023-09-06
TRC
P297920-500mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
500mg
$849.00 2023-05-17
TRC
P297920-1g
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
1g
$1522.00 2023-05-17
A2B Chem LLC
AX41003-100mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
100mg
$333.00 2024-07-18
TRC
P297920-100mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
100mg
$ 221.00 2023-09-06
A2B Chem LLC
AX41003-250mg
6-(4-Phenylbutoxy)-1-hexanamine
97664-58-9
250mg
$577.00 2024-07-18

6-(4-Phenylbutoxy)-1-hexanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Enzyme inhibitors and the use thereof
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Phenethanolamine derivatives
, Belgium, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  2 h, rt
Riferimento
Enzyme inhibitors and the use thereof in the treatment of disease
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists.
, United States, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux
Riferimento
Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism
Knezevic, Anamarija; Novak, Jurica; Bosak, Anita; Vinkovic, Marijana, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
Riferimento
3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 25 - 30 °C
Riferimento
An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities
Boodida, Sathyanarayana ; Gudla, Parandhama ; Maddula, Srinivasula Reddy, Asian Journal of Chemistry, 2022, 34(12), 3333-3352

Metodo di produzione 9

Condizioni di reazione
Riferimento
Preparation of phenylethanolamines as drugs
, Germany, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol
Nagia, A.; Praveen, P.; Kubey, A. K., Indian Journal of Chemistry, 1995, (1995), 629-31

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide ,  Sodium azide Solvents: Dimethylformamide ;  80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
Riferimento
Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction
, World Intellectual Property Organization, , ,

6-(4-Phenylbutoxy)-1-hexanamine Raw materials

6-(4-Phenylbutoxy)-1-hexanamine Preparation Products

6-(4-Phenylbutoxy)-1-hexanamine Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.